

Advanced LC-MS/MS Characterization Guide: 6-Cyclobutoxy-4-methylpyridin-3-amine

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Compound of Interest

Compound Name: 6-Cyclobutoxy-4-methylpyridin-3-amine

Cat. No.: B7937618

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Executive Summary

In the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors, **6-Cyclobutoxy-4-methylpyridin-3-amine** (CAS 1522335-03-0) serves as a critical pharmacophore building block. Its structural integrity—specifically the stability of the cyclobutyl ether moiety and the regiochemistry of the methyl group—is paramount for downstream efficacy.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation patterns of **6-Cyclobutoxy-4-methylpyridin-3-amine** against its most common synthesis impurities and regioisomers. By understanding the specific ionization behaviors and fragmentation pathways described below, researchers can establish robust Quality Control (QC) assays that confidently distinguish the target intermediate from isobaric interferences.

Chemical Identity & Properties

Property	Specification
Compound Name	6-Cyclobutoxy-4-methylpyridin-3-amine
CAS Number	1522335-03-0
Molecular Formula	C ₁₀ H ₁₄ N ₂ O
Monoisotopic Mass	178.1106 Da
Precursor Ion [M+H] ⁺	179.1179 m/z
Key Structural Features	Pyridine core, 3-Amino, 4-Methyl, 6-Cyclobutoxy

LC-MS/MS Fragmentation Analysis

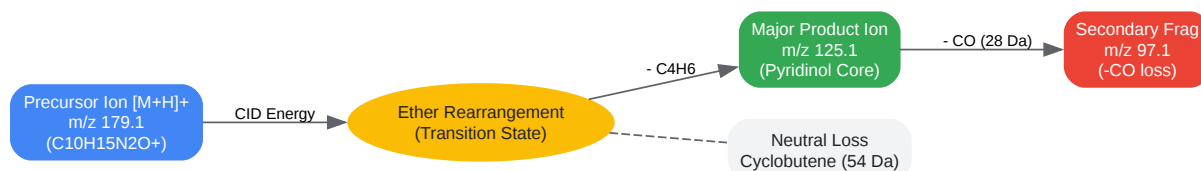
Mechanistic Insight

The fragmentation of **6-Cyclobutoxy-4-methylpyridin-3-amine** under Electrospray Ionization (ESI) is driven by the protonation of the pyridine ring nitrogen and the subsequent instability of the ether linkage.

- **Primary Ionization:** The molecule forms a stable [M+H]⁺ ion at m/z 179.1.
- **Dominant Fragmentation (The "Signature"):** The most energetically favorable pathway is the cleavage of the cyclobutyl ether bond. Unlike linear alkyl ethers, the cyclobutyl group typically undergoes a rearrangement eliminating cyclobutene (C₄H₆, 54 Da).
- **Resulting Fragment:** This neutral loss generates a protonated pyridinol species (2-amino-4-methylpyridin-6-ol) at m/z 125.1.

Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages and resulting product ions.



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Figure 1: Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of cyclobutene.

Comparative Profiling: Target vs. Alternatives

Differentiation of the target molecule from its isomers is the primary challenge in method development. The table below compares the target against its specific regioisomer (2-methyl analog) and a ring-opening impurity.

Comparative Data Table

Feature	Target Analyte (4-Methyl)	Alternative 1: Regioisomer (2-Methyl)	Alternative 2: Ring-Opened (sec-Butoxy)
Structure	4-Methyl-pyridin-3-amine	2-Methyl-pyridin-3-amine	Linear sec-butyl ether
Precursor [M+H] ⁺	179.1	179.1	179.1
Retention Time (RT)	Intermediate	Early Eluting (Steric shielding of N)	Late Eluting (More lipophilic)
Major Fragment	125.1 (100%)	125.1 (variable intensity)	123.1 (Loss of C ₄ H ₈)
Differentiation Key	Ratio of 125/179 is stable.	Ortho Effect: Loss of NH ₃ (m/z 162) is often enhanced.	Fragment m/z 57 (Butyl cation) is present. ^[1]

Detailed Analysis

- Target vs. 2-Methyl Isomer: Both yield the m/z 125 fragment. However, the 2-methyl isomer places the methyl group adjacent to the ring nitrogen. In chromatography (C18), the 2-methyl isomer typically elutes earlier due to steric inhibition of hydrogen bonding with the stationary phase silanols. In MS/MS, the 2-methyl isomer may show a higher abundance of m/z 162 (loss of NH₃) due to the proximity of the methyl group facilitating amine cleavage.
- Target vs. Ring-Opened Impurity: If the cyclobutyl ring opens during synthesis (forming a butan-2-yloxy group), the mass remains 179.1. However, linear/branched alkyl ethers prefer to lose the alkyl radical or alkene (C₄H₈, 56 Da) rather than the specific C₄H₆ (54 Da) loss of the cyclic ether. The presence of m/z 123 (179 - 56) or alkyl fragments at m/z 57 is definitive for the impurity.

Experimental Protocol: Method Development

To replicate these results or validate the purity of your standard, follow this self-validating protocol.

Chromatographic Conditions

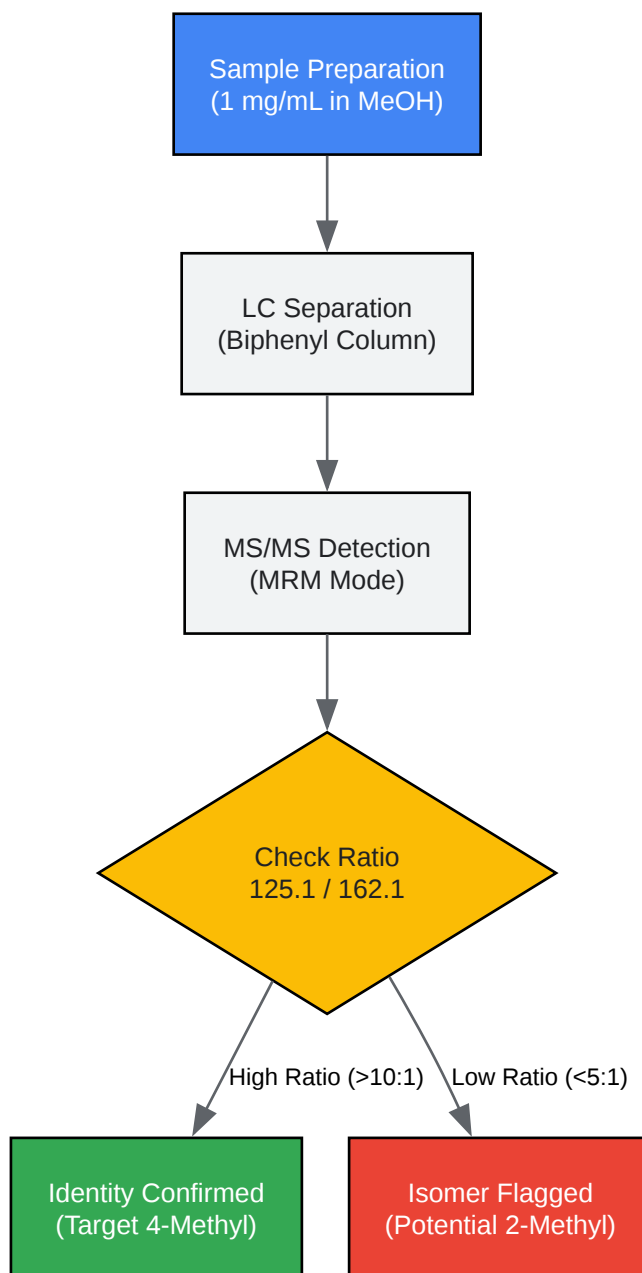
- Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (100 x 2.1 mm, 1.7 μm).
 - Why: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard C18.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Settings (Triple Quadrupole)

- Ionization: ESI Positive Mode.
- Source Temp: 450°C (High temp ensures efficient desolvation of the amine).
- MRM Transitions:

- Quantifier: 179.1 → 125.1 (CE: 20-25 eV).
- Qualifier 1: 179.1 → 97.1 (CE: 35 eV).
- Qualifier 2 (Isomer Check): 179.1 → 162.1 (Monitor for 2-methyl isomer).

Workflow Diagram



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Figure 2: Decision tree for distinguishing the target compound from regioisomeric impurities.

References

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